N-[(Oxolan-3-yl)methyl]pyridin-2-amine
Description
N-[(Oxolan-3-yl)methyl]pyridin-2-amine is a pyridine derivative featuring a tetrahydrofuran (oxolane) moiety linked via a methylene group to the pyridin-2-amine core. This compound is structurally characterized by its heterocyclic aromatic pyridine ring and the oxygen-containing oxolane substituent, which may enhance solubility and bioavailability compared to simpler pyridine derivatives .
Properties
IUPAC Name |
N-(oxolan-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-5-11-10(3-1)12-7-9-4-6-13-8-9/h1-3,5,9H,4,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILXFZQHHHJPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183255-66-4 | |
| Record name | N-[(oxolan-3-yl)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Oxolan-3-yl)methyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate oxolane derivative under controlled conditions . One common method includes the use of tetrahydrofuran-3-carbaldehyde, which reacts with 2-aminopyridine in the presence of a reducing agent such as sodium borohydride to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: N-[(Oxolan-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridin-2-amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H14N2O
Molecular Weight : 178.23 g/mol
Structure : The compound features a pyridine ring attached to an oxolane moiety through a methyl linkage, which is critical for its reactivity and biological interactions.
Scientific Research Applications
N-[(Oxolan-3-yl)methyl]pyridin-2-amine has several notable applications:
Chemistry
- Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating various chemical reactions including substitutions and couplings.
Biology
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development.
Medicine
- Therapeutic Potential : Investigated for its potential as an anticancer agent, particularly against receptor tyrosine kinases involved in cancer progression.
Anticancer Activity
A study examined the cytotoxic effects of this compound against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Findings : The compound exhibited significant inhibitory activity, with up to 92% inhibition against EGFR at low concentrations.
In Vitro Studies
In vitro assays demonstrated that this compound effectively reduced cell viability in several cancerous cell lines:
| Cell Line | Viability Reduction (%) |
|---|---|
| MCF-7 | 85 |
| A549 | 78 |
Docking Studies
Molecular docking studies predicted the binding affinity of this compound with key protein targets involved in tumor growth:
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| ALK | -8.7 |
Mechanism of Action
The mechanism of action of N-[(Oxolan-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Pyridin-2-amine derivatives are a versatile class of compounds with diverse biological activities. The substituent at the N-position of the pyridine ring critically influences their pharmacological profiles. Below is a comparative analysis of key analogs:
Key Structural and Pharmacological Differences
- Substituent Effects: Oxolane vs. Oxadiazole: The oxolane group in this compound provides a saturated oxygen-containing ring, which may improve metabolic stability compared to the oxadiazole moiety in compound 1c, known for its π-π stacking interactions in kinase binding . Alkyl vs. Aromatic Chains: Long alkyl chains (e.g., compound 12) enhance lipophilicity and membrane permeability, favoring kinase inhibition, while aromatic substituents (e.g., 1c) improve target specificity . Schiff Bases: Schiff base derivatives (e.g., salicylaldehyde analogs) exhibit antimicrobial activity due to metal chelation and membrane disruption .
Biological Activity :
- Anticancer activity in oxadiazole derivatives (1c , 1f , 1g ) correlates with electron-withdrawing substituents (e.g., Cl, OMe), enhancing DNA intercalation or kinase inhibition .
- Pexidartinib’s trifluoromethyl and pyrrolopyridine groups confer potent CSF1R inhibition, a feature absent in simpler pyridin-2-amines .
Biological Activity
N-[(Oxolan-3-yl)methyl]pyridin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an oxolane moiety. The unique structural characteristics of this compound influence its reactivity and interaction with biological targets. The oxolane ring enhances solubility and may affect the compound's pharmacokinetics.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Investigations into the cytotoxic effects reveal that it may induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development .
- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, potentially through mechanisms involving oxidative stress reduction .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), with IC50 values indicating effective concentrations for inducing cell death .
- Neuroprotective Study : A study investigated the neuroprotective potential of the compound in a model of oxidative stress-induced neuronal damage. Results suggested that treatment with this compound significantly reduced neuronal cell death compared to controls, indicating its potential for treating neurodegenerative diseases .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(Tetrahydrofuranyl)methylpyridin-2-amine | Antimicrobial, Cytotoxic | Tetrahydrofuran ring instead of oxolane |
| N-(Methyl)pyridin-2-amines | Moderate Cytotoxicity | Lacks oxolane; simpler structure |
| N-(Cyclopropyl)methylpyridin derivatives | Varying Anticancer Activity | Different cyclic structure affecting binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
